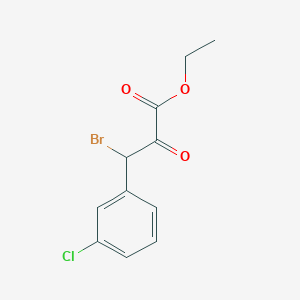

Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate

Beschreibung

Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate is a halogenated β-keto ester featuring a bromine atom at the 3-position of the propanoate backbone and a 3-chlorophenyl substituent.

Eigenschaften

IUPAC Name |

ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClO3/c1-2-16-11(15)10(14)9(12)7-4-3-5-8(13)6-7/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBUIQSJKJIYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C1=CC(=CC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solvent Effects

Dimethyl carbonate and acetonitrile are recurrent solvents in the cited procedures. Polar aprotic solvents enhance reaction rates for nucleophilic substitutions, while high-boiling solvents like dimethyl carbonate facilitate prolonged heating at 110°C without degradation.

Catalytic Optimization

Sulfuric acid in WO2021096903A1 acts as a catalyst in oxidation, whereas Ambeed’s procedures omit explicit catalysts, relying instead on thermal activation. For the target compound, Lewis acids like FeCl₃ or Brønsted acids could promote electrophilic aromatic substitution of the 3-chlorophenyl group.

Yield Optimization and Challenges

Reported yields for related reactions vary widely:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Dimethyl carbonate, 110°C, 3 h | 50.6% | |

| Oxidation | Acetonitrile, K₂S₂O₈, H₂SO₄ | 75–80% | |

| Imidazo[1,2-a]pyrazine synthesis | Methanol, reflux | 28.9% |

Lower yields in methanol-based reactions (28.9%) versus dimethyl carbonate (50.6%) underscore solvent selection’s impact. Side reactions, such as ester hydrolysis or halogen displacement, likely contribute to yield variability.

Hypothetical Synthesis Pathway for this compound

A plausible route involves:

-

Friedel-Crafts Acylation : Reacting 3-chlorophenylacetyl chloride with ethyl bromoacetate under AlCl₃ catalysis to form the β-keto ester.

-

Bromination : Treating the intermediate with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

-

Purification : Column chromatography to isolate the product.

This pathway remains theoretical but aligns with established methods for analogous β-keto esters .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted esters or amides depending on the nucleophile used.

Reduction: Alcohol derivatives of the original ester.

Oxidation: Quinones or other oxidized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and chlorine atoms, along with the ester functional group, contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate (CAS 38747-02-3)

- Key Differences: Replaces bromine with a cyano (-CN) group.

- Impact: The cyano group enhances electrophilicity at the β-carbon, making it more reactive in nucleophilic additions compared to the brominated analog. Its molecular weight (251.67 g/mol) is lower due to the absence of bromine .

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS 172168-01-3)

- Key Differences : Features two chlorine atoms on the phenyl ring (3,5-dichloro substitution).

- Impact: Increased lipophilicity and steric bulk compared to the mono-chloro derivative. The dual EWGs may stabilize enol tautomers, influencing acidity (pKa) and reaction pathways .

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate (CAS 887267-59-6)

- Key Differences: Bromine at the 2-position of the propanoate chain and fluorine on the phenyl ring.

- Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, affecting π-stacking interactions in biological systems .

Variations in the Propanoate Backbone

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

- Key Differences : Fluorine replaces bromine at the 2-position.

- Impact : Fluorine’s small size and high electronegativity reduce steric hindrance while increasing the compound’s stability against hydrolysis. This derivative may exhibit improved bioavailability in medicinal chemistry applications .

Ethyl 3,3-dichloro-2-oxopropanoate (CAS 98025-26-4)

Functional Group Modifications

Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate

- Key Differences : Incorporates a methyl group adjacent to bromine on the phenyl ring.

- However, it may improve crystallinity for easier purification .

Ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate (CAS 113161-58-3)

- Key Differences : Phosphoryl and difluoro groups replace the bromine and chlorine.

- Impact : The phosphoryl group enables participation in phosphorylation reactions, while the difluoro substitution enhances metabolic stability, relevant in prodrug design .

Comparative Data Table

Research Findings and Implications

- Reactivity: Bromine’s superior leaving group ability (compared to chlorine or cyano) makes the target compound more reactive in substitution reactions, such as Suzuki couplings or nucleophilic aromatic substitutions .

- The target’s halogenated structure may confer cytotoxicity via DNA intercalation or enzyme inhibition .

- Physical Properties : Halogen substituents increase molecular weight and melting points (e.g., dichloro derivatives in vs. unsubstituted analogs in ).

Q & A

Q. What are the key synthetic routes for Ethyl 3-bromo-3-(3-chlorophenyl)-2-oxopropanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation of a 3-chlorophenyl-substituted β-ketoester precursor. A common approach involves brominating ethyl 3-(3-chlorophenyl)-2-oxopropanoate using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under anhydrous conditions . Alternatively, electrophilic substitution reactions using HBr or PBr₃ may be employed, though these require strict temperature control (0–5°C) to avoid over-bromination . Column chromatography (ethyl acetate/petroleum ether, 1:20) is often used for purification, with yields ranging from 65% to 85% depending on the bromination agent .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

- Methodological Answer :

- ¹H NMR : The ester methyl group (CH₃) appears as a triplet at δ 1.2–1.4 ppm, while the carbonyl proton (C=O) is absent due to keto-enol tautomerism. The aromatic protons from the 3-chlorophenyl group show splitting patterns between δ 7.3–7.8 ppm, and the bromine substituent causes deshielding of adjacent protons .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, and the quaternary carbon bearing Br and Cl substituents appears at ~85 ppm due to electronegativity effects .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ is observed at m/z 307 (C₁₁H₁₀BrClO₃), with fragments at m/z 229 (loss of Br) and m/z 193 (loss of Cl) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Long-term stability requires storage in amber vials at –20°C under inert gas (N₂ or Ar). Degradation products include hydrolyzed derivatives (e.g., 3-bromo-3-(3-chlorophenyl)-2-oxopropanoic acid) and dehalogenated byproducts, detectable via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do computational studies predict the reactivity of the bromine and carbonyl groups in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) indicate that the bromine atom at the β-position is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group. This facilitates SN₂ mechanisms in reactions with nucleophiles (e.g., amines or thiols), with activation energies ~25 kcal/mol . The 3-chlorophenyl ring stabilizes the transition state through resonance, reducing steric hindrance compared to bulkier substituents .

Q. What contradictions exist in literature regarding the compound’s catalytic applications, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies arise in reports of its use as a catalyst in asymmetric synthesis. Some studies claim high enantioselectivity (>90% ee) with chiral ligands like BINAP , while others observe racemic mixtures under similar conditions. To resolve this, systematic variation of solvent polarity (e.g., DMF vs. THF) and temperature (−20°C to 60°C) is recommended, with monitoring via chiral HPLC (Chiralpak AD-H column) .

Q. What advanced chromatographic techniques optimize separation of diastereomers formed during its synthetic derivatization?

- Methodological Answer : Diastereomers generated via alkylation or Grignard reactions can be resolved using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.